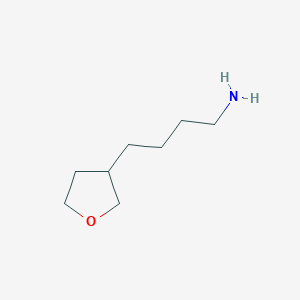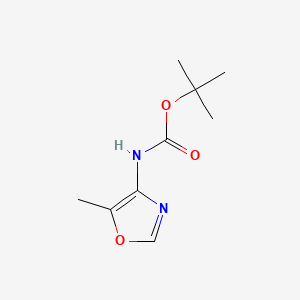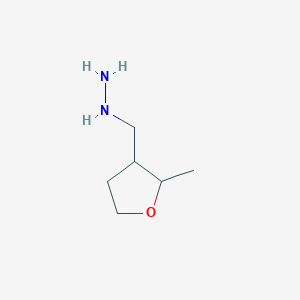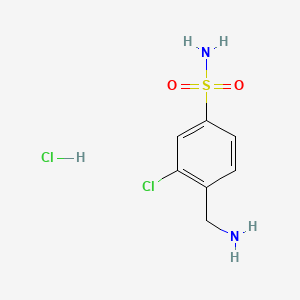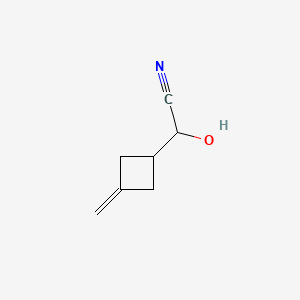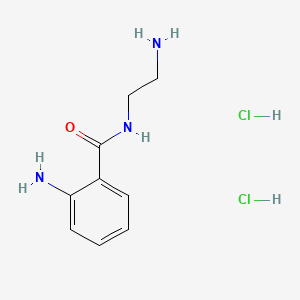
2-amino-N-(2-aminoethyl)benzamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(2-aminoethyl)benzamide dihydrochloride is a chemical compound with the molecular formula C₉H₁₃N₃O·2HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two amino groups and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-aminoethyl)benzamide dihydrochloride typically involves the reaction of 2-amino-N-(2-aminoethyl)benzamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps:
- Dissolving 2-amino-N-(2-aminoethyl)benzamide in a suitable solvent such as water or ethanol.
- Adding hydrochloric acid to the solution while maintaining a controlled temperature.
- Stirring the mixture until the reaction is complete.
- Isolating the product by filtration or crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and concentration, are optimized to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-aminoethyl)benzamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce alkylated or acylated derivatives.
Scientific Research Applications
2-amino-N-(2-aminoethyl)benzamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-aminoethyl)benzamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The presence of amino groups allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2-hydroxyethyl)benzamide: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.
2-amino-N-(2-methylaminoethyl)benzamide: Contains a methylaminoethyl group, leading to different chemical properties.
Uniqueness
2-amino-N-(2-aminoethyl)benzamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction capabilities. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C9H15Cl2N3O |
|---|---|
Molecular Weight |
252.14 g/mol |
IUPAC Name |
2-amino-N-(2-aminoethyl)benzamide;dihydrochloride |
InChI |
InChI=1S/C9H13N3O.2ClH/c10-5-6-12-9(13)7-3-1-2-4-8(7)11;;/h1-4H,5-6,10-11H2,(H,12,13);2*1H |
InChI Key |
CIZFCLPTMAWFJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13589525.png)
